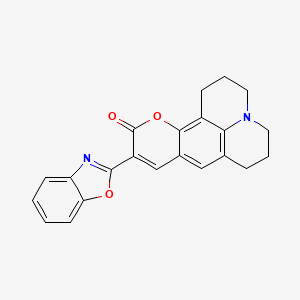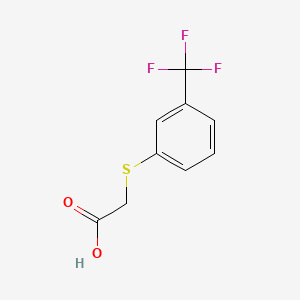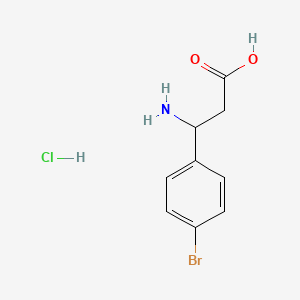
Coumarin 525
Vue d'ensemble
Description
Coumarin 525 is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are used in various applications, including medicine, agriculture, and the fragrance industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Coumarin 525 can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods involve the reaction of phenols with β-ketoesters or aldehydes under acidic or basic conditions.
Pechmann Condensation: This method involves the reaction of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or trifluoroacetic acid. The reaction typically occurs at elevated temperatures and results in the formation of coumarin derivatives.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base catalyst such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Perkin Reaction: This method involves the reaction of aromatic aldehydes with acetic anhydride in the presence of a base catalyst such as sodium acetate. The reaction typically occurs at elevated temperatures and results in the formation of coumarin derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the Pechmann condensation method due to its efficiency and high yield. The reaction is carried out in large reactors with precise control over temperature and pH to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Coumarin 525 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form coumarin-3-carboxylic acid or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: this compound can be reduced to form dihydrocoumarin derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions at the aromatic ring or the lactone ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Coumarin-3-carboxylic acid, hydroxylated coumarins.
Reduction: Dihydrocoumarin derivatives.
Substitution: Halogenated, nitrated, and sulfonated coumarin derivatives.
Applications De Recherche Scientifique
Coumarin 525 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions. Its unique fluorescence properties make it valuable in analytical chemistry.
Biology: Employed in cell imaging and tracking due to its ability to fluoresce under UV light. It is also used in studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticoagulant, and anticancer activities. Coumarin derivatives are being explored for their ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: Used in the production of fragrances, flavorings, and as a precursor for synthesizing other bioactive compounds.
Mécanisme D'action
Coumarin 525 exerts its effects through various mechanisms, including:
Enzyme Inhibition: this compound can inhibit enzymes such as monoamine oxidase, cholinesterase, and aromatase. This inhibition is achieved through binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.
Fluorescence: The compound’s ability to fluoresce under UV light allows it to be used as a probe in biological and chemical assays. The fluorescence is due to the conjugated π-electron system in the coumarin structure.
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Coumarin 525 can be compared with other coumarin derivatives such as:
Coumarin: The parent compound, known for its pleasant fragrance and use in perfumes and flavorings.
Warfarin: A well-known anticoagulant used in the treatment of blood clots. It is a synthetic derivative of coumarin.
Esculin: A natural coumarin glycoside with anti-inflammatory and antioxidant properties.
Umbelliferone: A natural coumarin with antioxidant and antimicrobial activities.
This compound is unique due to its specific structural modifications, which enhance its fluorescence properties and make it suitable for specialized applications in scientific research.
Propriétés
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-22-16(21-23-17-7-1-2-8-18(17)26-21)12-14-11-13-5-3-9-24-10-4-6-15(19(13)24)20(14)27-22/h1-2,7-8,11-12H,3-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFLALJXCJWBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C5=NC6=CC=CC=C6O5)CCCN3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122161 | |
| Record name | 10-(2-Benzoxazolyl)-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87331-47-3 | |
| Record name | 10-(2-Benzoxazolyl)-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87331-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-(2-Benzoxazolyl)-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(4-Fluoro-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B1634855.png)
![2-(4-Methoxyphenyl)-6-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1634860.png)
![3A,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylic acid](/img/structure/B1634861.png)

![Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate](/img/structure/B1634877.png)






